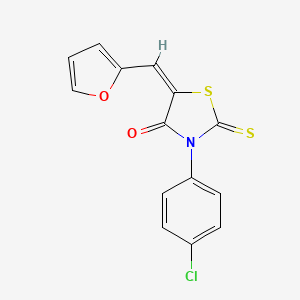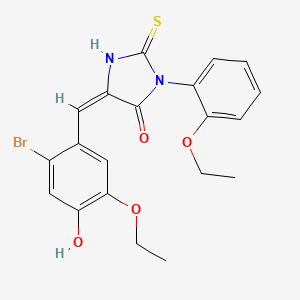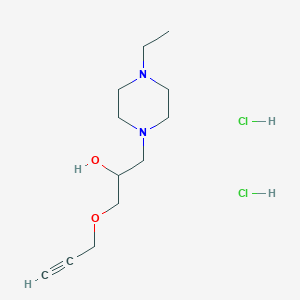![molecular formula C17H17N3O B4536988 N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B4536988.png)
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Übersicht
Beschreibung
“N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” is a compound that contains a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,3,4-oxadiazole ring is an important scaffold in medicinal chemistry due to its broad range of chemical and biological properties . The compound also contains a phenyl group and an aniline group .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles typically involves cyclodehydration of unsymmetrical N,N’-diacylhydrazines . The synthesized compounds are then characterized using spectroscopic techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of “N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” can be analyzed using various spectroscopic methods. For instance, FT-IR can be used to identify functional groups, while NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” could include substitution reactions with diisopropyl iminodiacetate, yielding corresponding ester derivatives . These ester derivatives can then be hydrolyzed to form the appropriate 5-phenyl-1,3,4-oxadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” can be determined using various analytical techniques. For instance, the compound’s melting point can be determined using differential scanning calorimetry . Its solubility can be predicted based on its molecular structure .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Applications
Oxadiazole derivatives have been extensively studied for their potential as anticancer agents. The presence of the oxadiazole ring can contribute to the inhibition of cancer cell growth and proliferation. Studies have shown that certain oxadiazole derivatives exhibit significant activity against various human tumor cell lines, including HeLa, HCT-116, and MCF-7 . The structural features of these compounds, such as the aryl-vinyl substituent and benzenesulfonamide scaffold, play a crucial role in their anti-tumor activity .
Pharmaceutical Research: Vasodilator and Anticonvulsant Properties
The oxadiazole core is also associated with vasodilatory and anticonvulsant properties. These compounds can be designed to act on specific biological targets, leading to the relaxation of blood vessels or the prevention of seizures. The pharmacophore design, which includes the oxadiazole ring, allows for the placement of substituents that can enhance these therapeutic effects .
Agricultural Chemistry: Antifungal and Antibacterial Activities
In the agricultural sector, oxadiazole derivatives have been synthesized and evaluated for their effectiveness against plant pathogens. They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, some compounds have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with efficacy superior to traditional chemical pesticides .
Material Science: Conducting Systems and Luminescent Properties
Oxadiazole derivatives are used in the production of various conducting systems due to their interesting electron-transfer and luminescent properties. These properties make them suitable for applications such as laser dyes, scintillators, optical brighteners, and organic light-emitting diodes (OLEDs) . The conjugated macrocyclic arrangements containing the oxadiazole core are particularly valuable in these applications .
Energetic Materials: High-Energy Core and Oxygen Balance
The energetic behavior of oxadiazole derivatives is another area of interest. These compounds can serve as a high-energy core in energetic materials due to their favorable oxygen balance and positive heat of formation. The 1,2,5-regioisomer, also known as furazan, and its derivatives are especially known for these properties .
Anti-inflammatory and Radical Scavenging Properties
Research has also been conducted on the anti-inflammatory and radical scavenging properties of 1,3,4-oxadiazole derivatives. These compounds have been designed, synthesized, and evaluated for their ability to scavenge free radicals and reduce inflammation, which is beneficial in the treatment of various inflammatory diseases .
Zukünftige Richtungen
The future directions for “N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” could involve further exploration of its biological activities and potential applications in medicine and agriculture . Additionally, new methods of synthesizing complex structures containing oxadiazole rings could be explored .
Wirkmechanismus
Target of Action
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline, a derivative of the 1,3,4-oxadiazole class of compounds, is known to interact with various enzymes and proteins that contribute to cell proliferation . The specific targets can vary depending on the structural modifications of the compound .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it can inhibit the activity of enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, histone deacetylation, DNA topology regulation, telomere length maintenance, and nucleotide metabolism, respectively .
Biochemical Pathways
The inhibition of these enzymes disrupts the associated biochemical pathways, leading to downstream effects such as the suppression of DNA replication, alteration of gene expression, induction of DNA damage, inhibition of cell division, and disruption of nucleotide metabolism . These effects can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s LogP value of 2.98 indicates it is lipophilic, which could facilitate absorption and distribution .
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of cell proliferation. This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark of the disease . Therefore, the compound could potentially have anticancer activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity could affect its distribution in different tissue environments . Additionally, factors such as pH and the presence of other substances could potentially affect the compound’s stability and activity .
Eigenschaften
IUPAC Name |
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-20(15-11-7-4-8-12-15)13-16-18-19-17(21-16)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARKXFFQLBBLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NN=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-2-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4536919.png)
![2-ethyl 4-isopropyl 5-({3-[4-(difluoromethoxy)phenyl]acryloyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4536927.png)
![4-butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4536936.png)
![N-allyl-2-[4-(dimethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B4536949.png)

![4-benzyl-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4536957.png)

![2-(2-chloro-6-fluorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4536985.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4536993.png)

![N-{3-[(cyclopropylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}isonicotinamide](/img/structure/B4537000.png)
![4-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4537007.png)
![2-{[4-(2-furylmethyl)-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1H-indazol-6-ylacetamide](/img/structure/B4537015.png)